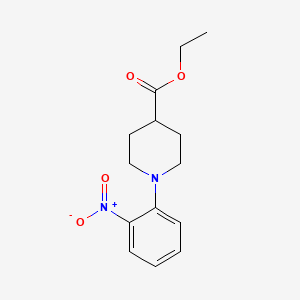Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate
CAS No.: 955396-59-5
Cat. No.: VC2822454
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955396-59-5 |
|---|---|
| Molecular Formula | C14H18N2O4 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3 |
| Standard InChI Key | VMUDBYWWBRXWSW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identification
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate belongs to the broader class of substituted piperidine-4-carboxylates. Based on structural comparison with its isomer Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate, it would share the same molecular formula C14H18N2O4 and similar molecular weight of approximately 278.30 g/mol . The compound is characterized by a nitro group positioned at the ortho (2-position) of the phenyl ring rather than at the para position found in its better-documented isomer.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate would likely follow similar approaches to those used for related piperidine derivatives. Based on methodologies described for analogous compounds, potential synthetic routes may include:
N-Arylation Route
This approach would involve the reaction of ethyl piperidine-4-carboxylate with a suitable 2-nitrophenyl precursor. Similar to the methods outlined in patent literature, this could involve:
-
Reaction of ethyl piperidine-4-carboxylate with 2-nitrophenyl halides
-
Use of appropriate bases and catalysts to facilitate coupling
-
Controlled reaction conditions to optimize yield and minimize side products
Nitration Route
An alternative approach might involve:
-
Synthesis of Ethyl 1-phenylpiperidine-4-carboxylate
-
Directed nitration of the phenyl ring at the 2-position
-
Careful control of reaction conditions to achieve regioselectivity
Laboratory Preparation Considerations
Based on synthetic methods described for related compounds, several key considerations would apply to the laboratory preparation:
-
Solvent selection: Dichloromethane, acetonitrile, or ethyl acetate would likely serve as suitable reaction media
-
Purification: Column chromatography using hexane/ethyl acetate mixtures would likely be effective for purification
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for structural confirmation
Comparison with Related Compounds
Structural Analogs
To better understand the potential properties and applications of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate, it is valuable to compare it with structurally related compounds. Table 1 presents a comparative analysis of this compound with its isomer and another related derivative.
Table 1: Comparison of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate with Related Compounds
Structure-Activity Relationships
The position of the nitro group represents a critical structural variable that would influence the compound's properties and potential biological activity. Research on related piperidine derivatives indicates that:
-
The size and nature of substituents on the nitrogen-attached phenyl ring significantly affect bioactivity profiles
-
The position of the nitro group affects the electronic distribution within the molecule, potentially altering binding affinity to biological targets
-
The ortho-nitro group may create different conformational constraints compared to the para-substituted isomer
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on NMR data available for related compounds, Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate would likely exhibit the following characteristic signals:
1H-NMR (400 MHz, CDCl3)
-
Triplet at approximately δ 1.30 ppm (3H) for the methyl protons of the ethyl ester group
-
Multiple signals between δ 1.50-2.30 ppm for the piperidine ring protons
-
Quartet at approximately δ 4.20 ppm (2H) for the methylene protons of the ethyl ester
-
Complex signals in the aromatic region (δ 7.00-8.20 ppm) reflecting the 2-nitrophenyl group, with distinctive splitting patterns due to the ortho-nitro substituent
13C-NMR (100 MHz, CDCl3)
-
Signal at approximately δ 14.4 ppm for the methyl carbon of the ethyl ester
-
Multiple signals between δ 30-52 ppm for the piperidine ring carbons
-
Signal at approximately δ 60-62 ppm for the methylene carbon of the ethyl ester
-
Complex signals between δ 120-150 ppm for the aromatic carbons
-
Signal at approximately δ 175 ppm for the carbonyl carbon
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands would include:
-
1720-1740 cm-1 for the C=O stretching of the ester group
-
1520-1530 cm-1 and 1340-1350 cm-1 for the asymmetric and symmetric stretching of the nitro group
-
2850-2950 cm-1 for C-H stretching vibrations
-
1580-1620 cm-1 for aromatic C=C stretching
Chemical Transformations and Derivative Synthesis
Nitro Group Modifications
-
Reduction to the corresponding amine using methods such as catalytic hydrogenation or Bechamp reduction
-
Conversion to other nitrogen-containing functionalities (e.g., nitroso, hydroxylamine)
Ester Group Transformations
-
Hydrolysis to the corresponding carboxylic acid
-
Transesterification to other esters
-
Conversion to amides, ketones, or aldehydes through appropriate synthetic sequences
Synthetic Pathways for Derivatives
Based on synthetic methodologies described for related compounds, preparation of derivatives could involve:
-
Sequential modifications of functional groups, as demonstrated in the synthesis of compounds like 15-24 described in the literature
-
Nucleophilic additions, Wittig reactions, and oxidation procedures to introduce diverse substituents
-
Selective functional group manipulations to achieve regioselective modifications
Analytical Methods and Identification
Chromatographic Analysis
For the isolation, purification, and analysis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate, several chromatographic techniques would be applicable:
-
Thin-layer chromatography (TLC): Using solvent systems such as hexane/ethyl acetate mixtures for monitoring reactions and assessing purity
-
Column chromatography: For preparative separations, likely using normal-phase silica gel with hexane/ethyl acetate gradients
-
High-performance liquid chromatography (HPLC): For analytical purity determination and potential preparative applications
Mass Spectrometry
Mass spectrometric analysis would provide important structural confirmation:
-
Expected molecular ion peak at m/z 278 corresponding to the molecular formula C14H18N2O4
-
Characteristic fragmentation patterns including loss of ethoxide (m/z 233) and other diagnostic fragments
-
High-resolution mass spectrometry would confirm the exact mass and elemental composition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume